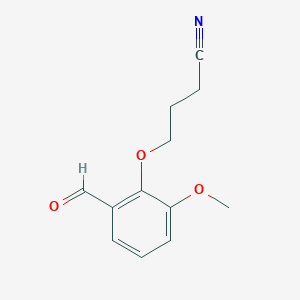

4-(2-Formyl-6-methoxyphenoxy)butanenitrile

Description

4-(2-Formyl-6-methoxyphenoxy)butanenitrile is an aromatic nitrile derivative characterized by a methoxy-substituted benzaldehyde group linked via a phenoxybutanenitrile backbone. Its molecular structure combines a formyl group at the ortho position of a methoxyphenyl ring and a nitrile-terminated butoxy chain. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional polymers due to its reactive aldehyde and nitrile moieties .

Propriétés

IUPAC Name |

4-(2-formyl-6-methoxyphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-15-11-6-4-5-10(9-14)12(11)16-8-3-2-7-13/h4-6,9H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAQBILECGPKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable phenol derivative.

Formylation: The phenol derivative undergoes formylation to introduce the formyl group at the ortho position.

Methoxylation: The formylated phenol is then subjected to methoxylation to introduce the methoxy group.

Nitrile Introduction: Finally, the butanenitrile moiety is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Des Réactions Chimiques

4-(2-Formyl-6-methoxyphenoxy)butanenitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(2-Formyl-6-methoxyphenoxy)butanenitrile has shown potential as a lead compound in drug development, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound could be explored for its effectiveness against various pathogens .

- Anticancer Properties : Research indicates potential interactions with biological targets involved in cancer pathways, warranting further investigation into its efficacy as an anticancer agent .

Material Science

The compound's unique structure allows for applications in materials science:

- OLED Materials : It can serve as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to advancements in display technologies .

- Nanomaterials : Its chemical properties make it suitable for incorporation into mesoporous materials and nanoclays, enhancing their functionality in various applications .

Agricultural Chemistry

Given its structural similarities to known pesticides and fungicides, 4-(2-Formyl-6-methoxyphenoxy)butanenitrile may be investigated for potential agricultural applications . Its ability to interact with biological systems suggests it could be developed into effective agrochemicals.

Case Studies

Mécanisme D'action

The mechanism of action of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing pharmaceuticals .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 4-(2-Formyl-6-methoxyphenoxy)butanenitrile:

Key Observations :

- Reactivity: The nitrile group (-CN) in 4-(2-Formyl-6-methoxyphenoxy)butanenitrile enables nucleophilic additions or reductions, whereas the ethyl ester analog (Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate) is more hydrolytically labile .

- Electron Effects: The trifluoromethyl (-CF₃) and fluorine substituents in Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl) enhance electron-withdrawing properties, increasing stability under acidic conditions compared to the methoxy-formyl derivative .

- Synthetic Utility : 4-((2-Fluorobenzyl)oxy)benzonitrile lacks the aldehyde group but features a fluorinated benzyloxy chain, making it suitable for Suzuki-Miyaura coupling reactions in medicinal chemistry .

Physicochemical Properties

- Solubility: The methoxy and formyl groups in 4-(2-Formyl-6-methoxyphenoxy)butanenitrile improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to purely aromatic nitriles like 4-((2-Fluorobenzyl)oxy)benzonitrile, which is more lipophilic .

- Thermal Stability: Trifluoromethyl-substituted analogs (e.g., Benzonitrile, 4-(2-fluoro-6-methoxyphenoxy)-2-(trifluoromethyl)) exhibit higher thermal stability (decomposition >250°C) due to strong C-F bonds, whereas the formyl-containing compound may degrade at ~180°C .

Activité Biologique

4-(2-Formyl-6-methoxyphenoxy)butanenitrile is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, as well as its mechanisms of action and structure-activity relationships.

The molecular formula for 4-(2-Formyl-6-methoxyphenoxy)butanenitrile is , with a molecular weight of 219.24 g/mol. The compound features a methoxy group and an aldehyde functional group which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile exhibit significant antimicrobial properties. A study highlighted the synthesis of various derivatives and their evaluation against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF7), colon (HT-29), and skin (M21) cancer cells. The compound's efficacy was assessed using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The results are summarized in Table 1 below.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 15.2 | Cell cycle arrest in G2/M phase |

| HT-29 | 10.5 | Induction of apoptosis via mitochondrial pathway |

| M21 | 12.8 | Disruption of microtubule dynamics |

The compound appears to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

The biological activity of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound has been shown to block cell cycle progression at specific phases, particularly G2/M, which is crucial for cancer cell proliferation .

- Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it binds to β-tubulin, disrupting microtubule formation and leading to cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The structural features of 4-(2-Formyl-6-methoxyphenoxy)butanenitrile play a significant role in its biological activity. Modifications in the methoxy and aldehyde groups can enhance or diminish its potency. For example, substituents that increase electron density on the aromatic ring have been associated with increased anticancer activity.

Case Studies

A notable case study involved the application of this compound in a chick chorioallantoic membrane (CAM) assay, where it effectively inhibited angiogenesis and tumor growth comparable to standard treatments . This suggests potential for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.